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molecular formula C6H7ClN2O2S B129618 2-Amino-5-chlorobenzenesulfonamide CAS No. 5790-69-2

2-Amino-5-chlorobenzenesulfonamide

Cat. No. B129618
M. Wt: 206.65 g/mol
InChI Key: RBCLOSOKWLMKMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07741320B2

Procedure details

A mixture of 2-amino-5-chlorobenzenesulphonamide (obtained according to J. Chem. Soc. Perkin I, 1043-1047, 1979) and ethyl orthoformate (40 mL) is heated at boiling for 30 minutes in an open vessel. The volume of the mixture is reduced by half under reduced pressure. The precipitate obtained is collected by filtration, washed with ether and dried.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethyl orthoformate
Quantity
40 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([Cl:8])=[CH:4][C:3]=1[S:9]([NH2:12])(=[O:11])=[O:10].[CH:13]([O-])([O-])OCC>>[Cl:8][C:5]1[CH:6]=[CH:7][C:2]2[NH:1][CH:13]=[N:12][S:9](=[O:11])(=[O:10])[C:3]=2[CH:4]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=C(C=C1)Cl)S(=O)(=O)N
Name
ethyl orthoformate
Quantity
40 mL
Type
reactant
Smiles
C(OCC)([O-])[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
CUSTOM
Type
CUSTOM
Details
The precipitate obtained
FILTRATION
Type
FILTRATION
Details
is collected by filtration
WASH
Type
WASH
Details
washed with ether
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
ClC1=CC2=C(NC=NS2(=O)=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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